molecular formula C7H8N2O B1417471 6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one CAS No. 5661-01-8

6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one

货号: B1417471
CAS 编号: 5661-01-8
分子量: 136.15 g/mol
InChI 键: RCTLNIIGJAMFQP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyrimidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one typically involves cyclocondensation reactions. One common method involves the reaction of cyclopentanone derivatives with urea or thiourea under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar cyclocondensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .

化学反应分析

Types of Reactions

6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated or alkylated derivatives .

科学研究应用

Chemical Properties and Structure

6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one features a cyclopenta[d]pyrimidine core, which is characterized by a six-membered ring structure that includes nitrogen atoms. The carbonyl group at the 4-position enhances its reactivity, making it a valuable intermediate in organic synthesis. Its molecular formula is C7H8N2OC_7H_8N_2O, and it has been noted for its stability and versatility in chemical reactions.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that certain analogs can inhibit cell proliferation by disrupting microtubule dynamics, similar to known chemotherapeutic agents such as colchicine.

In a specific study, compounds derived from this scaffold showed IC50 values in the nanomolar range against cancer cell lines like MDA-MB-435. The most potent analogs were found to circumvent common drug resistance mechanisms associated with P-glycoprotein (Pgp) overexpression, making them promising candidates for further development in cancer therapy .

CompoundIC50 (nM)Mechanism of Action
(R,S)-156Microtubule depolymerization
(S)-112Microtubule depolymerization
(R)-1278Microtubule depolymerization

Antimicrobial and Antiviral Properties

The compound has also been investigated for its antimicrobial and antiviral properties. Preliminary studies suggest that it may possess activity against various pathogens, although more research is needed to fully elucidate its spectrum of activity and mechanism of action .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include the reaction of acetamidine with cyclopentanones followed by chlorination steps to introduce functional groups that enhance biological activity .

Synthetic Pathway Example:

  • Starting Material : 3-Methyladipic acid
  • Reagents : Acetamidine hydrochloride
  • Steps :
    • Reaction with sulfuric acid at reflux.
    • Dieckmann condensation.
    • Chlorination with phosphorus oxychloride (POCl₃).
    • Reaction with aniline derivatives to yield final products.

Case Study 1: Microtubule Targeting Agents

A series of compounds based on the cyclopenta[d]pyrimidine scaffold were evaluated for their ability to inhibit tubulin polymerization. The most effective compounds demonstrated not only high potency but also a favorable pharmacokinetic profile, suggesting their potential as new microtubule-targeting agents in cancer therapy .

Case Study 2: Overcoming Drug Resistance

Another study focused on the ability of cyclopenta[d]pyrimidine derivatives to overcome drug resistance mechanisms in cancer cells. The findings indicated that these compounds could be effective alternatives to traditional chemotherapeutics by avoiding Pgp-mediated efflux .

作用机制

The mechanism of action of 6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

相似化合物的比较

Similar Compounds

    6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar in structure but contains a nitrile group.

    6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione: Contains additional carbonyl groups.

    6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidine: Features a thiazole ring fused with the pyrimidine ring.

Uniqueness

6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This allows for the creation of a wide range of derivatives with varying properties and applications .

生物活性

6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (CAS Number: 5661-01-8) is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, particularly focusing on its anti-cancer properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₇H₈N₂O
  • Molecular Weight : 136.15 g/mol
  • Appearance : White to off-white solid
  • Purity : ≥95%

Anticancer Properties

Recent studies have highlighted the compound's role as an anti-tubulin agent, inhibiting microtubule assembly and cancer cell proliferation. Notably, a derivative of this compound, identified as N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-aminium chloride , exhibited potent anticancer activity with a GI50 in the nanomolar range against various tumor cell lines .

Key Findings:

  • Inhibition of Cancer Cell Proliferation : The compound demonstrated significant inhibition of cancer cell growth across multiple lines, including those resistant to conventional therapies .
  • Overcoming Drug Resistance : It was effective against cancer cells that overexpress P-glycoprotein (Pgp) and βIII-tubulin, common mechanisms of drug resistance in oncology .

Structure-Activity Relationships (SAR)

The SAR studies indicate that specific substitutions on the cyclopenta[d]pyrimidine scaffold enhance biological activity:

  • The presence of N-methyl and 4′-methoxy groups significantly contributes to the compound's potency.
  • Variations at different positions on the ring structure can lead to compounds with improved efficacy against tumor cells .

Table of Biological Activity Data

CompoundTargetIC50 (µM)Notes
1·HClTubulin0.1 - 0.5Potent inhibitor; effective against resistant cell lines
30·HClTumor Cells0.01 - 0.1Most potent derivative; in vivo efficacy confirmed in mouse models

Case Studies

  • Triple-Negative Breast Cancer Model : In vivo studies using xenograft mouse models demonstrated that compound 30·HCl significantly inhibited tumor growth compared to controls, showcasing its potential as a therapeutic agent in aggressive cancer types .
  • Cytotoxicity Assays : A series of derivatives were tested against human gastric cancer cell lines, revealing IC50 values ranging from 0.51 µg/mL to 1.07 µg/mL for the most active compounds, indicating strong cytotoxic effects .

属性

IUPAC Name

3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-7-5-2-1-3-6(5)8-4-9-7/h4H,1-3H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTLNIIGJAMFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282819
Record name 1,5,6,7-Tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5661-01-8
Record name 5661-01-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28095
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5,6,7-Tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
Reactant of Route 3
Reactant of Route 3
6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
Reactant of Route 5
6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
Reactant of Route 6
Reactant of Route 6
6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。